![molecular formula C15H22BNO3 B596351 4-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪 CAS No. 1256256-24-2](/img/structure/B596351.png)

4-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

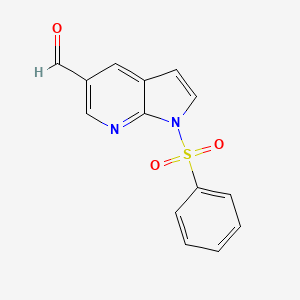

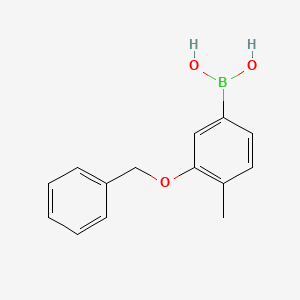

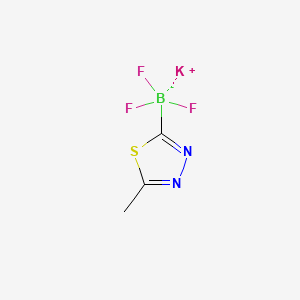

The compound “4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C14H18BNO3 . It has a molecular weight of 259.11 g/mol .

Synthesis Analysis

The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C14H18BNO3/c1-9-16-11-7-6-10 (8-12 (11)17-9)15-18-13 (2,3)14 (4,5)19-15/h6-8H,1-5H3 . This provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, it could be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.11 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count .科学研究应用

有机合成

该化合物是有机合成中的重要中间体 . 它可以通过亲核反应和酰胺化反应合成 . 它通常用于保护药物有机合成中的二醇 .

铃木偶联反应

该化合物用于铃木偶联反应,这是一种钯催化的交叉偶联反应 . 这种反应在有机化学中被广泛用于形成碳碳键 .

氨基酸不对称合成

它被用于氨基酸的不对称合成 . 不对称合成是制药生产中的关键过程,因为它可以生产特定对映异构体的化合物 .

酶抑制剂

在药物应用研究中,像这种硼酸化合物通常用作酶抑制剂 . 它们可用于治疗各种疾病,包括肿瘤和微生物感染 .

特定配体药物

作用机制

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

The compound might interact with its targets through chemical reactions such as borylation and hydroboration, which are common reactions involving boronic acids and their derivatives .

Biochemical Pathways

It’s known that boronic acids and their derivatives play crucial roles in various chemical reactions, including carbon-carbon bond formation .

Pharmacokinetics

The physicochemical properties such as its density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) might influence its pharmacokinetic behavior .

Result of Action

It’s known that boronic acids and their derivatives can induce significant changes in the chemical structure of their targets, potentially leading to various downstream effects .

属性

IUPAC Name |

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEZHNPPYJYFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)

![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)

![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)

![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)